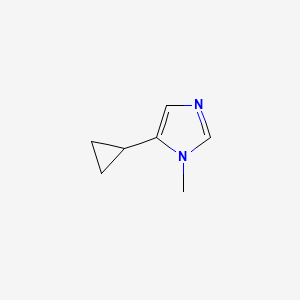

5-Cyclopropyl-1-methylimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyclopropyl-1-methylimidazole is a type of imidazole derivative . Imidazoles are an important class of heterocyclic compounds that have a wide range of applications .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives, such as this compound, often involves similar methods .Molecular Structure Analysis

The molecular formula of this compound is C7H10N2 . It has a unique chemical complexity despite its small structure .Chemical Reactions Analysis

1-Methylimidazole, a related compound, forms adducts with Lewis acids such as molybdenum perfluorobutyrate and [Rh (CO) 2 Cl] 2 . The donor properties of 1-methylimidazole have been analyzed by the ECW model .Physical And Chemical Properties Analysis

This compound has a molecular weight of 122.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .Scientific Research Applications

DNA Binding and Antileukemic Activity

- Research demonstrates the potential of designed peptides related to imidazole compounds for sequence-specific recognition in the minor groove of DNA. This specificity opens avenues for targeted therapeutic applications, particularly in cancer treatment. For example, the peptide 1-methylimidazole-2-carboxamide netropsin has been shown to bind DNA as a 2:1 complex, revealing a unique dimeric motif in the minor groove of DNA (Mrksich et al., 1992).

- Benzimidazole derivatives have been synthesized and evaluated for their antileukemic properties, showcasing the synthesis of novel compounds that induced significant cell death in leukemic cells. Such compounds highlight the importance of structural modifications of imidazole derivatives to enhance their therapeutic potential (Gowda et al., 2009).

Antiparasitic Activity

- The synthesis of 5-aryl-1-methyl-4-nitroimidazoles and their potent antiparasitic activity against Entamoeba histolytica and Giardia intestinalis represents a critical step forward in developing new treatments for parasitic infections. These compounds offer a promising foundation for the synthesis of more potent and selective antiparasitic agents (Saadeh et al., 2009).

Inhibition of Gastric Acid Secretion

- Substituted benzimidazoles, including compounds structurally related to "5-Cyclopropyl-1-methylimidazole," have been found to inhibit gastric acid secretion by blocking the (H+ + K+) ATPase, a potential mechanism for treating conditions like peptic ulcers. This highlights the therapeutic versatility of imidazole derivatives in addressing gastrointestinal disorders (Fellenius et al., 1981).

Antitumor and Cytotoxic Activity

- The investigation into the antitumor activity of metronidazole adducts with transition metals showcases the potential of imidazole derivatives in cancer therapy, particularly as hypoxic cell cytotoxic agents. Such compounds have shown increased activity under hypoxic conditions, suggesting a pathway for the development of targeted cancer treatments (Dale et al., 1992).

Mechanism of Action

Target of Action

5-Cyclopropyl-1-methylimidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to interact with various targets, including Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such asazole-heme coordination , hydrogen binding , and cation interactions .

Biochemical Pathways

For instance, azole antifungal agents, which are imidazole derivatives, inhibit cytochrome P450 sterol 14α-demethylase (CYP51) , a key enzyme of sterol biosynthesis in fungi .

Pharmacokinetics

It’s known that the compound is aliquid at room temperature , which could potentially influence its absorption and distribution.

Result of Action

It’s known that imidazole derivatives can exhibit significant antimicrobial activities against tested pathogenic fungi and bacteria .

Action Environment

It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-cyclopropyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-5-8-4-7(9)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIYDOPMIFAPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1595731-50-2 |

Source

|

| Record name | 5-cyclopropyl-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)

![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)

![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440120.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)

![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)

![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)

![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)